Ethyl 4-Chlorobutyrate-d4
Description
Properties
Molecular Formula |
C₆H₇D₄ClO₂ |
|---|---|
Molecular Weight |
154.63 |
Synonyms |
4-Chloro-butanoic Acid Ethyl Ester-d4; 4-Chloro-butyric Acid Ethyl Ester-d4; Ethyl γ-Chlorobutyrate-d4; Ethyl ω-Chlorobutyrate-d4; NSC 81215-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between ethyl 4-chlorobutyrate and structurally or functionally related compounds:
Table 1: Comparative Properties of Ethyl 4-Chlorobutyrate and Analogues
Structural and Functional Differences
Ethyl (S)-4-Chloro-3-hydroxybutyrate
- Key Difference : The presence of a hydroxyl group at the 3-position introduces chirality, enabling its use in enantioselective synthesis of statins (e.g., atorvastatin) .
- Synthesis : Asymmetric bioreduction of ethyl 4-chloroacetoacetate using alcohol dehydrogenases (e.g., SmADH31) achieves >99% enantiomeric excess . In contrast, ethyl 4-chlorobutyrate lacks stereogenic centers and is synthesized via direct esterification or halogenation .
Ethyl 4-Acetylbutyrate
- Key Difference : Replacement of the terminal chlorine with an acetyl group reduces electrophilicity, making it less reactive in nucleophilic substitutions but more suitable as a solvent or flavoring agent .
- Physical Properties : Lower boiling point (221–222°C) and density (0.989 g/mL) compared to ethyl 4-chlorobutyrate (density ~1.07 g/mL) .
Ethyl 4-(3-Chlorophenyl)-4-oxobutyrate
- Key Difference : The phenyl ring and ketone group enhance aromatic stacking interactions and metabolic stability, making it valuable in drug design .
- Applications : Used in synthesizing kinase inhibitors and anti-inflammatory agents, unlike ethyl 4-chlorobutyrate, which is primarily a linear alkylating agent .
Ethyl 4-Chloroacetoacetate Key Difference: The β-keto ester moiety allows for keto-enol tautomerism, enabling participation in cyclization reactions (e.g., Knorr pyrrole synthesis) . Reactivity: More prone to nucleophilic attack at the carbonyl group compared to ethyl 4-chlorobutyrate, which reacts primarily via SN2 mechanisms .
Preparation Methods
Iridium-Catalyzed Ortho-Directed Deuteration
In a study by, ethyl 4-chlorobenzoate underwent H-D exchange using an iridium catalyst (Complex 1a) in deuterated solvents. While the primary focus was aromatic esters, the methodology extends to aliphatic systems. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst loading | 0.01 mmol (4.6 mol%) | |
| Reaction temperature | 25°C | |
| Deuterium source | D₂O | |
| Yield (4-position) | 91–94% |
This approach could be adapted for this compound by substituting the aromatic substrate with its aliphatic analog. The chlorine substituent directs deuterium incorporation at the β- and γ-positions, though steric effects may reduce efficiency compared to aromatic systems.
Fermentation-Based Synthesis Using Deuterated Substrates
Deuterated biopolymers serve as precursors for this compound. Patent details the production of deuterated poly(4-hydroxybutyrate) (DP4HB) via microbial fermentation, which can be pyrolyzed to deuterated γ-butyrolactone (DGBL). Subsequent esterification yields the target compound.
Microbial Fermentation Conditions
Esterification of DGBL
DGBL reacts with deuterated ethanol (C₂D₅OD) in acidic conditions:
Optimized conditions :
Nucleophilic Displacement with Deuterated Reagents
Patent describes the synthesis of deuterated cyclopropane derivatives using hexadeuterio ethyl 4-chlorobutyrate. While the compound is a reagent here, its preparation involves:
Deuterated Alkyl Halide Synthesis
-
Deuterated 4-chlorobutyric acid : Prepared via chlorination of deuterated butyrolactone using PCl₃ in D₂O.
-
Esterification :
Data :
Isotopic Exchange in Preformed Esters
Post-synthetic deuteration avoids complex precursor synthesis. For example, ethyl 4-chlorobutyrate can undergo H-D exchange using RhCl₃ in D₂O under moderate pressure.
Reaction Parameters
Limitations include incomplete deuteration at sterically hindered positions.
Industrial-Scale Production: Challenges and Solutions
Cost Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
